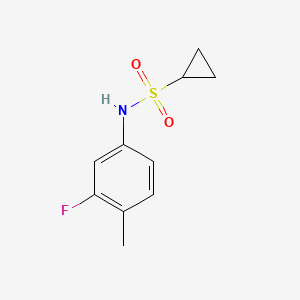

![molecular formula C16H21N3O B6586430 N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251710-09-4](/img/structure/B6586430.png)

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . Another study reported the preparation of polysubstituted bispyrroles in one pot reactions upon treating 1,4-bis[(2-oxopropyl)amino]benzene with DMFDMA, and an active methylene nitrile or an active methylene ketone .Aplicaciones Científicas De Investigación

- Researchers have explored the antibacterial potential of this compound. Its structure includes a pyrrole ring, which is known for its biological activity. By modifying the substituents on the pyrrole core, scientists have evaluated its effectiveness against bacterial strains . Further studies could focus on optimizing its antibacterial properties.

- Pyrrole derivatives, including N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide, have attracted attention as potential anticancer agents. They exhibit cytotoxic activities through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, or cyclin-dependent kinases. Investigating its specific effects on cancer cell lines and understanding its mode of action could be valuable .

- Imidazole-containing compounds have therapeutic potential. While not directly related to the compound , studies on imidazole derivatives provide insights into their antimicrobial properties. Researchers have synthesized imidazole-based compounds and evaluated their efficacy against bacteria . Exploring similar analogs with N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide could be worthwhile.

- Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase, a key enzyme involved in cancer progression. Investigating whether N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide exhibits similar inhibitory effects could be relevant for cancer therapy .

- The 3,4-disubstituted 1H-pyrrole scaffold is found in many natural products. Polysubstituted pyrroles, like the compound , serve as versatile building blocks. Researchers could explore its potential as a core structure for designing novel bioactive molecules .

- The synthesis of pyrroles substituted at positions 3 and 4 can be challenging due to reactivity preferences. Investigating efficient synthetic routes and strategies for accessing such compounds could contribute to the field of organic synthesis .

Antibacterial Activity

Anticancer Potential

Imidazole Containing Compounds

Ras Farnesyltransferase Inhibition

Natural Product Core

Synthetic Challenges and Strategies

Mecanismo De Acción

Target of Action

The primary target of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is the Chinese hamster ovary cells used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may be influencing energy metabolism within the cells.

Biochemical Pathways

The compound appears to affect the biochemical pathways related to glucose uptake and adenosine triphosphate (ATP) production . By increasing the cell-specific glucose uptake rate and the amount of intracellular ATP, the compound seems to enhance the energy metabolism of the cells, which could lead to increased monoclonal antibody production .

Pharmacokinetics

The compound’s ability to increase glucose uptake and atp production suggests that it may be readily taken up by the cells and metabolized to exert its effects .

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

The environment in which the compound exerts its action is likely to be the culture medium of the Chinese hamster ovary cells used in monoclonal antibody production

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-18(2)15-9-7-14(8-10-15)17-16(20)6-5-13-19-11-3-4-12-19/h3-4,7-12H,5-6,13H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDKJGXVSAOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)

![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)

![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)

![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6586403.png)

![1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586420.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6586433.png)

![4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B6586441.png)

![methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate](/img/structure/B6586444.png)